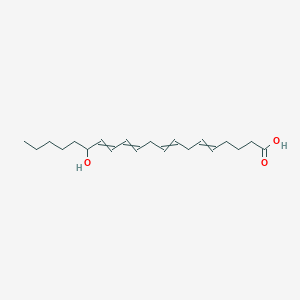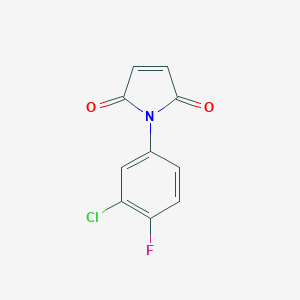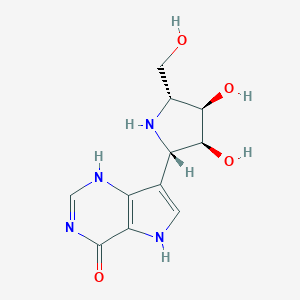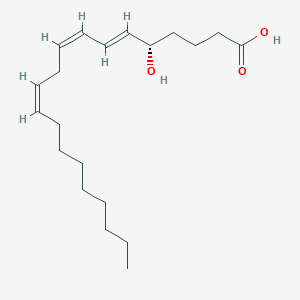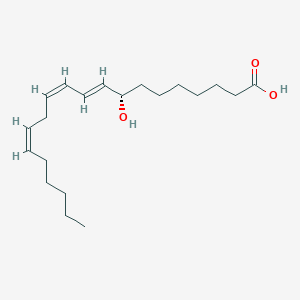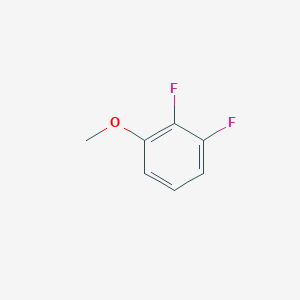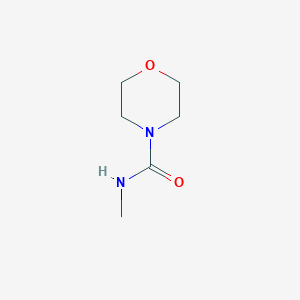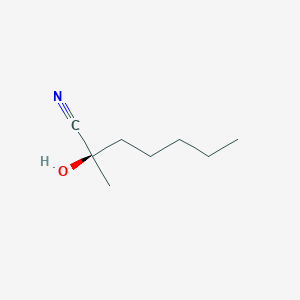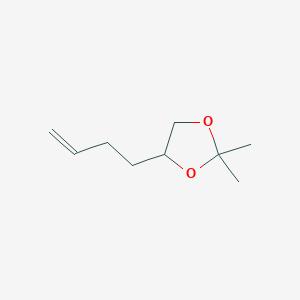
2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane, also known as DMBD, is a cyclic ether compound that has gained attention in the scientific community due to its potential applications in various fields. DMBD is synthesized through a simple process and has shown promising results in scientific research, particularly in the areas of biochemistry and physiology.
作用机制
The mechanism of action of 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane is not fully understood. However, it is believed to interact with biological macromolecules, including proteins and nucleic acids, through hydrogen bonding and van der Waals interactions. 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has also been shown to stabilize protein structures, leading to enhanced activity and stability.
生化和生理效应
2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has shown a range of biochemical and physiological effects in scientific research. It has been shown to enhance the activity and stability of enzymes, leading to improved catalytic efficiency. 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has also been shown to stabilize proteins, leading to improved protein folding and reduced aggregation. Additionally, 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has been shown to protect cells and tissues from damage during cryopreservation.
实验室实验的优点和局限性
2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has several advantages for use in lab experiments. It is a stable and non-toxic compound, making it safe for use in biological systems. It is also a good solvent for a range of biological molecules, including proteins and nucleic acids. However, 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has some limitations, including its relatively high cost and limited availability.
未来方向
2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has shown promising results in scientific research, and there are several potential future directions for its use. One possible direction is the use of 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane as a cryoprotectant for preserving organs for transplantation. Another potential direction is the use of 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane as a ligand for metal ions in catalysis and coordination chemistry studies. Additionally, 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane could be used as a stabilizer for proteins and enzymes in industrial applications.
Conclusion
In conclusion, 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane is a promising compound for scientific research. Its simple synthesis method, stable properties, and potential applications in various fields make it an attractive candidate for further study. While there are still some limitations to its use, the future directions for 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane are promising and warrant further investigation.
合成方法
The synthesis of 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane involves the reaction of 3-butenyl alcohol with 2,2-dimethyl-1,3-propanediol in the presence of a strong acid catalyst. The reaction proceeds via an acid-catalyzed dehydration process, resulting in the formation of 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane as the major product. The synthesis method is simple, efficient, and yields a high purity product.
科学研究应用
2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has shown promising results in scientific research, particularly in the areas of biochemistry and physiology. It has been used as a solvent for various biochemical reactions, as well as a substrate for enzymatic reactions. 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has also been used as a cryoprotectant for preserving biological samples, including cells and tissues. Additionally, 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane has been used as a ligand for metal ions in coordination chemistry studies.
属性
CAS 编号 |
136863-31-5 |
|---|---|
产品名称 |
2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane |
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC 名称 |
4-but-3-enyl-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H16O2/c1-4-5-6-8-7-10-9(2,3)11-8/h4,8H,1,5-7H2,2-3H3 |
InChI 键 |
QJXFGAZSYFTBPD-UHFFFAOYSA-N |
SMILES |
CC1(OCC(O1)CCC=C)C |
规范 SMILES |
CC1(OCC(O1)CCC=C)C |
同义词 |
1,3-Dioxolane, 4-(3-butenyl)-2,2-dimethyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



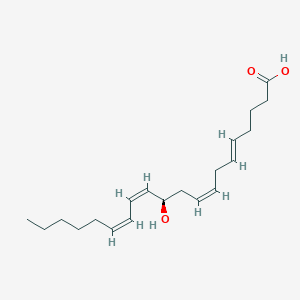

![(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile](/img/structure/B163584.png)
